泼尼松龙钠代谢物

描述

Prednisolone sodium metazoate (also known as Prednisolone metasulfobenzoate sodium, Prednisolone 21- (sodium 3-sulfobenzoate), or Predenema) is a synthetic glucocorticoid . It is used in the treatment of Inflammatory Bowel Disease, Ulcerative Colitis, and GI Disorders . It is also used to treat various conditions such as allergic states, mycosis fungoides, primary or secondary adrenocortical insufficiency, hematologic disorders, acute leukemia, multiple sclerosis, uveitis, symptomatic sarcoidosis, rheumatic diseases, inflammation and pain .

Synthesis Analysis

Prednisolone sodium metazoate-loaded quatsomes were prepared using a varied concentration of quaternary ammonium surfactants (QAS) and cholesterol (CHO). A 2^3 factorial design was conducted to address the impact of independent variables QAS type, QAS to CHO molar ratio, and sonication time . The quatsomes were then incorporated into different gel bases to prepare an optimized mucoadhesive gel .

Molecular Structure Analysis

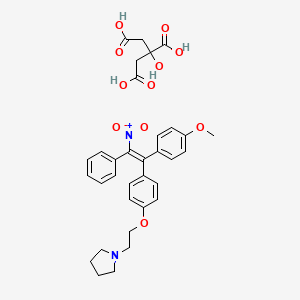

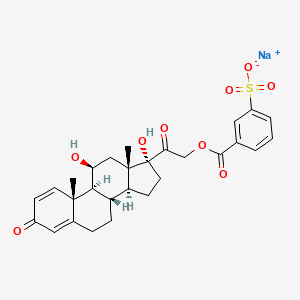

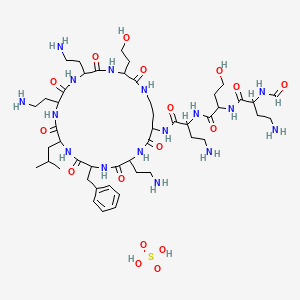

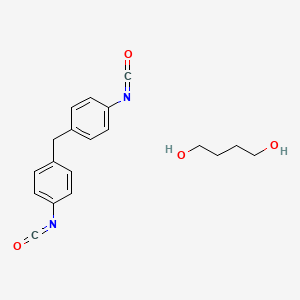

The molecular formula of Prednisolone sodium metazoate is C28H31NaO9S . Its exact mass is 566.16 and its molecular weight is 566.597 .

Chemical Reactions Analysis

In high-performance liquid chromatography (HPLC), it is a challenge to separate the prednisolone peak and its structurally related substance (hydrocortisone), which only differs in a double bond at the C-1 position . An improved stability-indicating reversed-phase HPLC method for related substances of prednisolone was developed and validated for use in quality control laboratories for routine analysis .

Physical And Chemical Properties Analysis

The particle size of the developed quatsomes ranged from 69.47 ± 0.41 to 113.28 ± 0.79 nm, the polydispersity index from 0.207 ± 0.004 to 0.328 ± 0.004, zeta potential from 45.15 ± 0.19 to 68.1 ± 0.54 mV, entrapment efficiency percent from 79.62 ± 1.44 to 98.60% ± 1.22 and percent of drug released after 6 h from 58.39 ± 1.75 to 94.42% ± 2.15 .

科学研究应用

COLAL-PRED 在炎症性肠病中的应用

泼尼松龙钠代谢物与 COLAL 结肠药物递送技术相结合,已用于治疗炎症性肠病。这种组合,称为 COLAL-PRED,是由 Alizyme 开发的,计划在 2005 年进行 III 期试验 (Hanauer 和 Sparrow,2004)。

溃疡性结肠炎治疗

在一项探索使用 pH 依赖性丙烯酸树脂 Eudragit S 包裹泼尼松龙甲磺酸酯的研究中,研究人员旨在将药物递送至近端结肠以治疗广泛性溃疡性结肠炎。研究表明,这种方法可能对广泛性溃疡性结肠炎有益,而没有全身性类固醇的副作用风险 (Ford、Oliver、Shepherd 和 Wilkinson,1992)。

过敏性疾病中的免疫抑制作用

泼尼松龙和泼尼松龙钠琥珀酸酯被广泛用作各种过敏性疾病的免疫抑制剂。研究表明,泼尼松龙钠琥珀酸酯的免疫抑制作用可能是由于泼尼松龙从中释放到培养基中,这表明其在某些病理条件下的潜在临床疗效 (Sugiyama、Kawada、Sato 和 Hirano,2001)。

泼尼松龙在系统性红斑狼疮中的应用

泼尼松和泼尼松龙已被用于治疗活动性系统性红斑狼疮患者,表明临床改善与使用促皮质激素和可的松获得的改善相似,但在必要剂量和副作用方面存在一些差异 (Dubois,1956)。

嗜酸性粒细胞性脑膜炎治疗

一项针对泰国嗜酸性粒细胞性脑膜炎患者的研究对他们进行了泼尼松龙和甲苯咪唑的联合治疗,结果表明该方案对缓解嗜酸性粒细胞性脑膜炎患者的头痛是安全且有益的 (Chotmongkol 等,2006)。

HeLa S3 细胞中的 DNase II 诱导

泼尼松龙甲磺酸苯酯已被证明可以诱导 HeLa S3 细胞中溶酶体酶 DNase II 的增加,从而深入了解类固醇对酶的诱导 (Bustan 和 Slor,1976)。

安全和危害

未来方向

A study aimed to formulate a buccal mucoadhesive gel containing prednisolone sodium metazoate-loaded quatsomes for efficient localized therapy of recurrent aphthous ulcers . The quatsomal mucoadhesive gel showed rapid recovery of ulcers, which was confirmed by the histological study and the evaluation of inflammatory biomarkers . These results assured the capability of the developed quatsomal mucoadhesive gel to be a promising formulation for treating buccal diseases .

属性

IUPAC Name |

sodium;3-[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O9S.Na/c1-26-10-8-18(29)13-17(26)6-7-20-21-9-11-28(33,27(21,2)14-22(30)24(20)26)23(31)15-37-25(32)16-4-3-5-19(12-16)38(34,35)36;/h3-5,8,10,12-13,20-22,24,30,33H,6-7,9,11,14-15H2,1-2H3,(H,34,35,36);/q;+1/p-1/t20-,21-,22-,24+,26-,27-,28-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWFZSORKWFPGNE-VDYYWZOJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=CC35C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)COC(=O)C4=CC(=CC=C4)S(=O)(=O)[O-])O)CCC5=CC(=O)C=C[C@]35C)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31NaO9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3694-41-5 (Parent) | |

| Record name | Prednisolone sodium metazoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90212211 | |

| Record name | Prednisolone sodium metazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prednisolone sodium metazoate | |

CAS RN |

630-67-1 | |

| Record name | Prednisolone sodium metazoate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prednisolone sodium metazoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prednisolone 21-(3-sodium-sulphobenzoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PREDNISOLONE SODIUM METAZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D345THM53T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5S,6S)-4-Amino-2-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid 2,2-dioxide](/img/structure/B1678998.png)